molecular formula C20H15F3N2O2 B2429475 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide CAS No. 1424657-58-8

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide

Cat. No.: B2429475
CAS No.: 1424657-58-8
M. Wt: 372.347
InChI Key: IEYNNJSFAIULRL-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a cyclopropyl group, and a trifluoromethyl-substituted phenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenoxy group play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted amides and trifluoromethyl-substituted phenoxy compounds. Examples include:

  • 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-4-2-6-18(11-15)27-17-5-1-3-13(10-17)9-14(12-24)19(26)25-16-7-8-16/h1-6,9-11,16H,7-8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNNJSFAIULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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